4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione
Overview
Description
4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione, also known as HIPP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a derivative of pyrazolidinedione and has been shown to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione has been studied extensively for its potential applications in various scientific fields. One of its primary applications is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and anti-cancer activities. 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione has been studied for its potential use as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione is not fully understood. However, it has been proposed that 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione exerts its anti-inflammatory and anti-cancer activities by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects
4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2 and MMPs, which are involved in inflammation and cancer progression. 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione has also been shown to induce apoptosis in cancer cells and inhibit cell proliferation. Additionally, 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione has been shown to exhibit fluorescent properties, which make it a potential candidate for use as a fluorescent probe for the detection of metal ions in biological systems.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione in lab experiments is its potent anti-inflammatory and anti-cancer activities. Additionally, 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione exhibits fluorescent properties, which make it a potential candidate for use as a fluorescent probe for the detection of metal ions in biological systems. However, one of the limitations of using 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione. One area of research could focus on the development of more efficient synthesis methods for 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione. Additionally, further studies could be conducted to elucidate the mechanism of action of 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione and its potential applications in the treatment of other diseases. Further studies could also be conducted to explore the use of 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione as a fluorescent probe for the detection of metal ions in biological systems. Finally, studies could be conducted to develop more water-soluble derivatives of 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione to improve its bioavailability and efficacy in lab experiments.
properties
IUPAC Name |
(4Z)-4-[(2-hydroxyphenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2O3/c17-11-5-7-12(8-6-11)19-16(22)13(15(21)18-19)9-10-3-1-2-4-14(10)20/h1-9,20H,(H,18,21)/b13-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQMWHBTNJPIHF-LCYFTJDESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)I)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)I)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2-hydroxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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